molecular formula C11H22N2O B14592237 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- CAS No. 61630-72-6

2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-

Cat. No.: B14592237
CAS No.: 61630-72-6
M. Wt: 198.31 g/mol
InChI Key: VNLHOYZHPQDOMS-UHFFFAOYSA-N
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Description

2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- is a chemical compound known for its versatile applications in various fields. It is a derivative of propenamide and is characterized by the presence of a diethylamino group and a methyl group attached to the propenamide backbone. This compound is used in the synthesis of polymers and has significant industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- typically involves the reaction of propenamide with diethylamine and a methylating agent. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical applications.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: Utilized in the production of coatings, adhesives, and other performance materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propenamide backbone provides structural stability. These interactions enable the compound to exert its effects in various applications, such as enhancing the properties of polymers or facilitating drug delivery.

Comparison with Similar Compounds

Similar Compounds

    3-Dimethylaminopropyl Methacrylamide: Similar in structure but with a dimethylamino group instead of a diethylamino group.

    N-[3-(Dimethylamino)propyl]acrylamide: Another related compound with a dimethylamino group.

    Acrylamide: A simpler compound without the diethylamino and methyl groups.

Uniqueness

2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl- is unique due to the presence of both the diethylamino and methyl groups, which confer specific properties such as increased hydrophilicity and reactivity. These characteristics make it particularly useful in applications requiring enhanced performance and specificity.

Properties

CAS No.

61630-72-6

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-methylprop-2-enamide

InChI

InChI=1S/C11H22N2O/c1-5-13(6-2)9-7-8-12-11(14)10(3)4/h3,5-9H2,1-2,4H3,(H,12,14)

InChI Key

VNLHOYZHPQDOMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C(=C)C

Origin of Product

United States

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